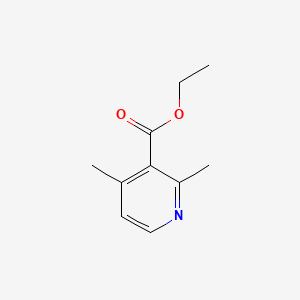

Ethyl 2,4-dimethylnicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9-7(2)5-6-11-8(9)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZHKKYVLBSXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352974 | |

| Record name | ethyl 2,4-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37669-78-6 | |

| Record name | ethyl 2,4-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Scaffold

Ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative, represents a key building block in the landscape of modern medicinal chemistry and organic synthesis. Its unique arrangement of methyl and ethyl carboxylate functionalities on the pyridine core offers a rich platform for molecular diversification, making it a valuable precursor for the development of novel therapeutic agents and functional materials. The pyridine ring, a privileged scaffold in drug discovery, imparts favorable pharmacokinetic and pharmacodynamic properties to a multitude of clinically approved drugs. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on empowering researchers to leverage its synthetic potential.

Core Chemical and Physical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in research and development. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its key characteristics based on its structure and data from closely related analogs.

Structural and General Information

| Property | Value | Source |

| IUPAC Name | ethyl 2,4-dimethylpyridine-3-carboxylate | - |

| CAS Number | 37669-78-6 | |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Physical State | Liquid (at room temperature) | [1] |

| Storage | Store at room temperature under an inert atmosphere. |

Predicted Physical Properties

| Property | Predicted Value | Basis of Prediction |

| Boiling Point | ~130-140 °C at reduced pressure (e.g., 24 mmHg) | Based on the boiling point of Ethyl 2-methylnicotinate (126-127 °C at 24 mmHg)[2] with an expected increase due to the additional methyl group. |

| Density | ~1.0 - 1.1 g/mL at 25 °C | Based on the density of Ethyl 2-methylnicotinate (1.072 g/mL at 25 °C)[2]. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMSO, ethanol, and ethyl acetate. | General solubility of substituted nicotinates and information for Ethyl 2-methylnicotinate[2]. |

Synthesis of this compound: A Proposed Hantzsch Approach

The Hantzsch pyridine synthesis, a classic multi-component reaction, stands as a highly efficient and versatile method for constructing substituted pyridine rings.[1][2] This reaction is the most probable route for the synthesis of this compound.

Reaction Principle

The Hantzsch synthesis involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source (typically ammonia or an ammonium salt) to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.[1]

Proposed Synthetic Workflow

Caption: Proposed Hantzsch synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

Ethyl acetoacetate

-

Acetaldehyde

-

Ammonium acetate

-

Ethanol (or another suitable solvent)

-

Oxidizing agent (e.g., nitric acid, iodine, or air)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl acetoacetate, acetaldehyde, and a slight excess of ammonium acetate in ethanol. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Condensation: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Oxidation: Upon completion of the condensation, the resulting dihydropyridine intermediate can be oxidized to the pyridine derivative. This can be achieved by various methods, including the addition of a mild oxidizing agent like iodine or by bubbling air through the reaction mixture, sometimes in the presence of a catalyst.

-

Work-up and Purification: After oxidation, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl ester protons, the two methyl groups on the pyridine ring, and the two aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | d | 1H | H-6 proton of the pyridine ring |

| ~7.0-7.2 | d | 1H | H-5 proton of the pyridine ring |

| ~4.3-4.5 | q | 2H | -OCH₂- of the ethyl ester |

| ~2.5-2.7 | s | 3H | Methyl group at C-2 |

| ~2.3-2.5 | s | 3H | Methyl group at C-4 |

| ~1.3-1.5 | t | 3H | -CH₃ of the ethyl ester |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | C=O of the ethyl ester |

| ~155-160 | C-2 and C-6 of the pyridine ring |

| ~145-150 | C-4 of the pyridine ring |

| ~120-135 | C-3 and C-5 of the pyridine ring |

| ~60-62 | -OCH₂- of the ethyl ester |

| ~22-25 | Methyl group at C-2 |

| ~18-21 | Methyl group at C-4 |

| ~14-15 | -CH₃ of the ethyl ester |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-3000 | C-H stretching (aliphatic) |

| ~1720-1740 | C=O stretching (ester) |

| ~1580-1600 | C=C and C=N stretching (aromatic ring) |

| ~1100-1300 | C-O stretching (ester) |

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Assignment |

| 179 | [M]⁺ (Molecular ion) |

| 150 | [M - C₂H₅]⁺ |

| 134 | [M - OC₂H₅]⁺ |

| 106 | [M - COOC₂H₅]⁺ |

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of the electron-withdrawing ester group and the electron-donating methyl groups on the pyridine ring.

Key Reaction Pathways

Caption: Key reaction pathways for this compound.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to yield 2,4-dimethylnicotinic acid, a valuable intermediate for amide coupling reactions.

-

Ester Reduction: Reduction of the ester group, for instance with lithium aluminum hydride (LiAlH₄), would afford (2,4-dimethylpyridin-3-yl)methanol, introducing a primary alcohol functionality.

-

Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the ester group can make this challenging. The positions of substitution will be directed by the existing substituents. Nucleophilic aromatic substitution is also a possibility under certain conditions.

-

Cross-Coupling Reactions: The pyridine ring can be functionalized via various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) if a suitable leaving group is introduced onto the ring.

Applications in Drug Discovery and Development

Substituted nicotinates and their derivatives are prevalent in a wide range of biologically active molecules. The structural motif of this compound makes it an attractive starting material for the synthesis of compounds targeting various therapeutic areas:

-

Enzyme Inhibitors: The pyridine core can act as a scaffold for designing inhibitors of enzymes such as kinases, proteases, and polymerases. The methyl and ester groups provide handles for introducing pharmacophoric elements to enhance binding affinity and selectivity.

-

Receptor Modulators: Derivatives of nicotinic acid have been explored as modulators of various receptors, including nicotinic acetylcholine receptors and G-protein coupled receptors.

-

Antimicrobial and Anticancer Agents: The pyridine nucleus is a common feature in many antimicrobial and anticancer drugs. This compound can serve as a precursor for the synthesis of novel compounds with potential therapeutic efficacy in these areas.

Safety and Handling

Based on available Safety Data Sheets (SDS), there is some conflicting information regarding the hazards of this compound. It is prudent to handle this compound with the appropriate precautions for a laboratory chemical.

Hazard Identification

-

ChemScene SDS: Classifies the compound as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.

-

Thermo Fisher Scientific SDS: Indicates no significant hazards.

Given this discrepancy, it is recommended to treat the compound as potentially hazardous.

Recommended Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder).

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is a synthetically versatile building block with significant potential in medicinal chemistry and materials science. While a comprehensive experimental dataset for this specific molecule is currently limited, its chemical properties and reactivity can be reliably predicted based on its structure and the behavior of analogous compounds. The probable ease of its synthesis via the Hantzsch reaction, coupled with the numerous possibilities for further functionalization, positions this compound as a valuable tool for researchers aiming to construct novel and complex molecular architectures. As with any chemical, adherence to proper safety protocols is essential for its handling and use in the laboratory.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dimethylnicotinate

Foreword: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug discovery. Consequently, the development of robust and efficient synthetic routes to functionalized pyridines is a paramount objective for researchers in medicinal and process chemistry. Ethyl 2,4-dimethylnicotinate is a valuable substituted pyridine derivative, serving as a versatile building block for the synthesis of more complex molecular architectures. This guide provides an in-depth, field-proven perspective on its synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that govern a successful and reproducible outcome.

Strategic Analysis of Synthetic Pathways

The construction of the pyridine ring can be approached through several classical named reactions, each with its own strategic advantages and limitations. For the specific substitution pattern of this compound, a critical analysis points towards a multicomponent reaction strategy for optimal efficiency and atom economy.

-

Hantzsch Pyridine Synthesis: A renowned method involving the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source.[3][4] While powerful, the classical Hantzsch synthesis typically yields symmetrically substituted 1,4-dihydropyridines, which are then oxidized.[5][6][7] This makes it less ideal for producing the asymmetrically substituted target molecule in a single step.

-

Guareschi-Thorpe Condensation: This approach utilizes cyanoacetamide and a 1,3-dicarbonyl compound to produce 2-pyridones.[8][9][10] While effective for certain substitution patterns, converting the resulting cyanopyridone to the target ester would require multiple subsequent transformations, reducing overall efficiency.

-

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[1][2][11] It is an excellent method for generating highly functionalized, particularly aryl-substituted, pyridines.[12] However, for the specific alkyl substitution pattern of our target, sourcing the appropriate starting materials can be less direct than other methods.

Considering the specific 2,4-dimethyl substitution and the 3-ethyl ester, a modified Hantzsch-type approach, often referred to as the Bohlmann-Rahtz Pyridine Synthesis , emerges as the most logical and efficient strategy. This pathway involves the condensation of an enamine with an α,β-unsaturated carbonyl compound, offering a convergent and high-yielding route to asymmetrically substituted pyridines.

Core Synthesis Protocol: A Bohlmann-Rahtz Approach

This protocol describes a robust, self-validating synthesis of this compound via the condensation of ethyl β-aminocrotonate (formed in situ from ethyl acetoacetate and ammonia) with methyl vinyl ketone, followed by in situ oxidation.

Reaction Principle and Causality

The synthesis hinges on a cascade of well-understood organic reactions. First, ethyl acetoacetate reacts with ammonia to form the nucleophilic enamine, ethyl β-aminocrotonate. This enamine then undergoes a Michael addition to the α,β-unsaturated system of methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate is primed for an intramolecular cyclization and dehydration to form a dihydropyridine ring. The final, and crucial, step is the aromatization of this intermediate to the stable pyridine ring, driven by the thermodynamic favorability of forming an aromatic system. An oxidizing agent is often included to ensure a high conversion to the final product.

Detailed Experimental Workflow

Materials:

-

Ethyl acetoacetate (EAA)

-

Ammonium acetate (NH₄OAc)

-

Methyl vinyl ketone (MVK)

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or another suitable oxidant

-

Ethanol (EtOH), absolute

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 100 mmol) and ammonium acetate (7.71 g, 100 mmol) in absolute ethanol (100 mL).

-

Enamine Formation: Stir the mixture at room temperature for 30 minutes. This allows for the in situ formation of the key intermediate, ethyl β-aminocrotonate. The system is in equilibrium, but the enamine is sufficiently reactive for the subsequent step.

-

Michael Addition & Cyclization: To the stirred solution, add methyl vinyl ketone (7.01 g, 100 mmol) dropwise over 15 minutes. A mild exotherm may be observed. After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Oxidation (Aromatization): After the initial reflux period, add Copper(II) nitrate trihydrate (4.83 g, 20 mmol) to the reaction mixture. Caution: Addition may cause vigorous gas evolution. Continue to reflux the mixture for an additional 2 hours until the dihydropyridine intermediate is fully consumed (as monitored by TLC). The solution will typically turn a deep green or blue color.

-

Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. To the residue, add ethyl acetate (150 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 10 minutes.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a clear oil.[13]

Quantitative Data Summary

| Parameter | Value | Rationale / Notes |

| Scale | 100 mmol | A standard laboratory scale for initial synthesis. |

| Stoichiometry | 1:1:1 (EAA:NH₄OAc:MVK) | Ensures efficient conversion of all starting materials. |

| Oxidant | 0.2 eq. Cu(NO₃)₂ | Catalytic amounts are often insufficient; a stoichiometric oxidant can be used, but this amount is often effective for driving the aromatization. |

| Solvent | Ethanol | A polar protic solvent that facilitates all steps of the reaction cascade. |

| Temperature | 78°C (Reflux) | Provides sufficient thermal energy to overcome activation barriers for cyclization and aromatization without significant side product formation. |

| Typical Yield | 65-75% | Yields are dependent on the efficiency of the oxidation step and purification. |

Mechanistic Deep Dive

The Bohlmann-Rahtz synthesis is a sophisticated reaction cascade. Understanding the mechanism is critical for troubleshooting and optimization.

Caption: Reaction mechanism for the Bohlmann-Rahtz synthesis of the target molecule.

-

Enamine Formation: Ethyl acetoacetate condenses with ammonia to form the nucleophilic ethyl β-aminocrotonate.

-

Michael Addition: The β-carbon of the enamine attacks the β-carbon of the conjugated ketone (MVK), forming a new carbon-carbon bond and yielding a 1,5-dicarbonyl intermediate.

-

Cyclization/Dehydration: The amino group of the intermediate attacks one of the ketone carbonyls, leading to an intramolecular cyclization. Subsequent dehydration forms the dihydropyridine ring.

-

Aromatization: The dihydropyridine intermediate is oxidized, losing two hydrogen atoms to form the thermodynamically stable aromatic pyridine ring. This step is often the rate-limiting and requires an oxidant to proceed efficiently.

Overall Synthesis and Purification Workflow

A holistic view of the process from starting materials to the final, purified product is essential for laboratory planning and execution.

Caption: High-level workflow for the synthesis and purification of the title compound.

Conclusion and Outlook

The Bohlmann-Rahtz synthesis provides a reliable and efficient pathway to this compound, a valuable heterocyclic building block. By understanding the causality behind each step—from the strategic choice of a multicomponent reaction to the mechanistic necessity of an oxidation step—researchers can execute this protocol with a high degree of confidence and success. The self-validating nature of the protocol, which can be monitored at key stages via standard analytical techniques like TLC, ensures reproducibility. This guide serves as a comprehensive resource, empowering scientists in drug development and chemical research to effectively synthesize this and related pyridine scaffolds.

References

- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scribd.com [scribd.com]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 10. Guareschi-Thorpe Condensation [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 2,4-dimethylpyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Scaffold and Its Significance

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in both natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to endogenous molecules make it a "privileged structure" in medicinal chemistry. This guide focuses on a specific, highly functionalized pyridine derivative: Ethyl 2,4-dimethylpyridine-3-carboxylate , a compound with significant potential as a building block in the development of novel therapeutics.

The systematic IUPAC name for this compound is ethyl 2,4-dimethylpyridine-3-carboxylate . It is a substituted nicotinate ester, a class of compounds historically recognized for their biological activity. This document will provide a comprehensive overview of its chemical properties, a detailed exploration of its synthesis via the Hantzsch pyridine synthesis, and an analysis of its potential applications in modern drug discovery, particularly in the realm of oncology and kinase inhibition.

Physicochemical Properties of Ethyl 2,4-dimethylpyridine-3-carboxylate

A thorough understanding of a compound's physicochemical properties is critical for its application in synthesis and drug development. These properties influence reactivity, solubility, and pharmacokinetic behavior.

| Property | Value | Source |

| CAS Number | 37669-78-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Data not available; likely a solid or liquid | - |

| Solubility | Data not available; expected to be soluble in common organic solvents | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

Synthesis of Ethyl 2,4-dimethylpyridine-3-carboxylate: The Hantzsch Reaction

The most direct and widely employed method for synthesizing substituted pyridines like ethyl 2,4-dimethylpyridine-3-carboxylate is the Hantzsch pyridine synthesis , first reported by Arthur Hantzsch in 1881.[2] This robust and versatile multi-component reaction allows for the construction of the pyridine ring in a single pot from simple, readily available starting materials.[3]

The Causality Behind the Hantzsch Synthesis

The Hantzsch synthesis is a powerful tool because it convergently assembles three different components into a complex heterocyclic core. The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).[2][3] The reaction first forms a 1,4-dihydropyridine intermediate, which is then oxidized to the aromatic pyridine ring.[3] The driving force for this final oxidation step is the stability gained through aromatization.[2]

For the synthesis of ethyl 2,4-dimethylpyridine-3-carboxylate, an unsymmetrical version of the Hantzsch synthesis is required. This involves the use of two different carbonyl compounds to achieve the desired substitution pattern.

Visualizing the Synthesis Workflow

References

An In-Depth Technical Guide to Ethyl 2,4-dimethylnicotinate: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of Ethyl 2,4-dimethylnicotinate (CAS No. 37669-78-6), a substituted pyridine derivative of increasing interest to researchers, scientists, and drug development professionals. This document delves into the core chemical properties, synthesis, analytical characterization, and prospective applications of this molecule, offering a consolidated resource for its utilization in medicinal chemistry and pharmaceutical research.

Core Chemical and Physical Properties

This compound is a pyridine derivative with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] Its structure features a pyridine ring substituted with two methyl groups at positions 2 and 4, and an ethyl carboxylate group at position 3. This arrangement of functional groups provides a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules. The compound is typically a liquid at room temperature and should be stored under an inert atmosphere.

| Property | Value | Source(s) |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| CAS Number | 37669-78-6 | [1][2][3] |

| IUPAC Name | ethyl 2,4-dimethylpyridine-3-carboxylate | [4] |

| Physical Form | Liquid | |

| Purity | Typically >96-98% | [4] |

Synthesis of this compound

A plausible synthetic route, based on the principles of substituted pyridine synthesis, would involve the cyclocondensation of precursors that provide the necessary fragments of the final molecule. For instance, a modified Hantzsch or a related cyclocondensation reaction could be envisioned.

Another general approach to substituted nicotinates involves the esterification of the corresponding nicotinic acid.[7]

Illustrative Synthetic Workflow: Modified Cyclocondensation

The following diagram illustrates a generalized workflow for the synthesis of a polysubstituted pyridine, which could be adapted for this compound.

Caption: Generalized workflow for Hantzsch-type pyridine synthesis.

Analytical Characterization: A Self-Validating System

For researchers and drug development professionals, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of a compound. A combination of spectroscopic techniques provides a self-validating system for the confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group (a quartet and a triplet), the two methyl groups on the pyridine ring (singlets), and the two aromatic protons on the pyridine ring (doublets). The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and ester groups. For comparison, the aromatic protons of the unsubstituted ethyl nicotinate appear at approximately 9.23, 8.77, 8.30, and 7.39 ppm.[6] The methyl groups in Ethyl 2-methylnicotinate appear as a singlet.[5]

¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester (typically in the 160-185 ppm range), the carbons of the pyridine ring (in the aromatic region of ~125-150 ppm), the carbons of the ethyl group, and the two methyl group carbons.[8] Online prediction tools can provide estimated chemical shifts.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 134, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z = 106. Other fragmentations, such as the loss of the ethyl group or cleavage of the pyridine ring, may also be observed.[10] The fragmentation of pyridine carboxylic acid esters is a well-studied area and can provide a basis for interpreting the spectrum.[10]

The following diagram illustrates the expected primary fragmentation pathway.

Caption: Predicted primary mass spectrometry fragmentation pathway.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of nicotinic acid and its derivatives has well-established roles in medicine.[11] Furthermore, recent research into closely related structures provides strong indications of its potential therapeutic applications.

A recent study highlighted that dimethylpyridine-3-carboxamide derivatives, which share the core 2,4-dimethylpyridine scaffold with an amide instead of an ester at the 3-position, have been designed and synthesized as potential selective inhibitors of matrix metalloproteinase 13 (MMP-13).[12] MMP-13 is a key enzyme involved in the degradation of extracellular matrix components and is a therapeutic target for conditions such as osteoarthritis and cancer.[12] This suggests that this compound could serve as a valuable starting material or intermediate for the synthesis of novel MMP-13 inhibitors.

Additionally, pyridine-3-carboxamide analogs have been investigated as agents against bacterial wilt in plants, indicating the potential for this chemical scaffold in agrochemical development.[13] The nicotinic acid framework is also a key component in many coenzymes and has been a fertile ground for the development of drugs with a wide range of biological activities.[14][15]

The following diagram illustrates the potential drug discovery workflow starting from this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 37669-78-6|this compound|BLD Pharm [bldpharm.com]

- 3. 4355-11-7,1,1-Cyclohexanediacetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Ethyl 2-methylnicotinate(1721-26-2) 1H NMR spectrum [chemicalbook.com]

- 6. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]

- 7. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Visualizer loader [nmrdb.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 15. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]

An In-depth Technical Guide to Ethyl 2,4-dimethylnicotinate for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2,4-dimethylnicotinate (CAS No: 37669-78-6), a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries, offering a consolidated resource on its synthesis, characterization, reactivity, and safe handling. The unique substitution pattern of this nicotinate ester presents a versatile scaffold for the design and synthesis of novel bioactive molecules.

Introduction: The Significance of the Substituted Nicotinate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable feature in drug design. Nicotinic acid and its esters, in particular, have a long history of therapeutic applications. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, biological activity, and pharmacokinetic profile.

This compound, with its ethyl ester and two methyl groups at the 2- and 4-positions, presents a unique combination of lipophilicity and steric hindrance that can be exploited in the design of selective ligands for various biological targets. The methyl groups can influence the molecule's conformation and interaction with protein binding pockets, while the ethyl ester provides a handle for further chemical modification or can act as a key pharmacophoric feature. This guide aims to provide a detailed understanding of this promising building block for drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery, influencing everything from reaction kinetics to formulation and bioavailability.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | ethyl 2,4-dimethylpyridine-3-carboxylate | N/A |

| CAS Number | 37669-78-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Colorless to yellow liquid | N/A |

| Storage | Inert atmosphere, room temperature | [1] |

Experimentally Determined and Predicted Physical Properties

| Property | Value | Notes |

| Boiling Point | Not available | For the similar compound Ethyl 2-methylnicotinate, the boiling point is 126-127 °C at 24 mmHg[2]. |

| Density | Not available | For the similar compound Ethyl 2-methylnicotinate, the density is 1.072 g/mL at 25 °C[2]. |

| Refractive Index (n²⁰/D) | 1.4930 - 1.4990 | N/A |

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of a chemical compound. While a comprehensive set of publicly available spectra for this compound is limited, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and ethyl groups.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the 5- and 6-positions of the pyridine ring. The coupling constant between these two protons would be characteristic of ortho-coupling in a pyridine ring.

-

Ethyl Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl ester. The quartet would likely appear around δ 4.3 ppm, and the triplet around δ 1.3 ppm.

-

Methyl Groups: Two singlets for the two methyl groups at the 2- and 4-positions. Their exact chemical shifts would depend on the electronic environment, but they are expected in the region of δ 2.3-2.7 ppm.

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-175 ppm, corresponding to the ester carbonyl carbon.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-160 ppm) for the five carbons of the pyridine ring. The carbons bearing the methyl groups (C2 and C4) and the ester group (C3) will be quaternary and may show weaker signals.

-

Ethyl Group Carbons: Two signals for the ethyl group, one for the O-CH₂ carbon (around δ 60-65 ppm) and one for the CH₃ carbon (around δ 14-15 ppm).

-

Methyl Group Carbons: Two signals for the two methyl groups attached to the pyridine ring, typically in the region of δ 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): One or more strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Several bands of variable intensity in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 179, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 134, and the loss of ethylene (-CH₂=CH₂, m/z 28) via a McLafferty rearrangement. Fragmentation of the pyridine ring may also be observed.

Synthesis of this compound

The synthesis of substituted pyridines is a well-established area of organic chemistry, with several named reactions providing efficient routes. The Hantzsch pyridine synthesis is a particularly powerful method for the construction of dihydropyridines, which can then be oxidized to the corresponding pyridines[2][3][4].

Proposed Synthetic Pathway: Modified Hantzsch Pyridine Synthesis

A plausible and efficient route to this compound is through a modified Hantzsch synthesis. This multi-component reaction involves the condensation of an enamine, a β-ketoester, and an α,β-unsaturated carbonyl compound, followed by an oxidation step.

Caption: Proposed Hantzsch synthesis pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Hantzsch synthesis methodologies and should be optimized for specific laboratory conditions.

Materials:

-

Ethyl acetoacetate

-

Aqueous ammonia (28-30%)

-

Crotonaldehyde

-

Ethanol

-

Oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide, or nitric acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Formation of the Enamine (Ethyl 3-aminocrotonate): In a round-bottom flask, cool ethyl acetoacetate in an ice bath. Slowly add aqueous ammonia with stirring. Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). The resulting enamine can be used directly or after purification.

-

Hantzsch Condensation: To a solution of the crude enamine in ethanol, add a second equivalent of ethyl acetoacetate and crotonaldehyde. Reflux the mixture for several hours until the starting materials are consumed (monitored by TLC).

-

Work-up and Isolation of the Dihydropyridine Intermediate: Cool the reaction mixture to room temperature. The dihydropyridine intermediate may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

-

Oxidation to the Pyridine: Dissolve the isolated dihydropyridine intermediate in a suitable solvent (e.g., acetic acid or dichloromethane). Add the chosen oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Stir the reaction until the oxidation is complete (monitored by TLC).

-

Final Work-up and Purification: Quench the reaction mixture (e.g., with a saturated solution of sodium bicarbonate if an acid was used). Extract the product with an organic solvent like dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is governed by the interplay of the electron-withdrawing ester group and the electron-donating methyl groups on the pyridine ring.

Caption: Key reactive sites and potential transformations of this compound.

Reactions at the Ester Group

-

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding 2,4-dimethylnicotinic acid under either acidic or basic conditions. This carboxylic acid derivative can then be coupled with various amines to form a diverse library of amides.

-

Reduction: The ester can be reduced to the corresponding hydroxymethylpyridine using reducing agents such as lithium aluminum hydride (LiAlH₄). This alcohol provides another point for derivatization.

-

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes in the presence of a catalyst.

Reactions on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the ester group. However, the methyl groups provide some activation.

-

Nucleophilic Aromatic Substitution (SₙAr): The presence of two alkyl groups at the 2- and 4-positions makes nucleophilic substitution on the ring challenging. However, if a leaving group were present at the 6-position, SₙAr reactions could be possible.

-

Oxidation of Methyl Groups: The methyl groups can potentially be oxidized to carboxylic acids or other functional groups under strong oxidizing conditions, although this may also affect other parts of the molecule.

-

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). This can alter the reactivity of the ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its derivatives have the potential to interact with various biological targets. The specific substitution pattern can be leveraged to achieve desired potency and selectivity.

Potential therapeutic areas for derivatives of this compound include, but are not limited to:

-

Oncology: As inhibitors of kinases or other enzymes involved in cell signaling pathways.

-

Neuroscience: As ligands for receptors in the central nervous system.

-

Inflammation and Immunology: As modulators of inflammatory pathways.

-

Infectious Diseases: As novel antibacterial or antiviral agents.

The exploration of this chemical space through combinatorial chemistry and high-throughput screening could lead to the discovery of novel drug candidates.

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids or bases.

-

Thermal Decomposition: Be aware that thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide. Avoid overheating.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

This compound is a versatile and promising building block for drug discovery. Its unique substitution pattern offers opportunities for the synthesis of novel and diverse chemical libraries. A thorough understanding of its physical, chemical, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in medicinal chemistry programs. Further exploration of the reactivity and biological activity of its derivatives is warranted and holds the potential for the development of new therapeutic agents.

References

Starting materials for Ethyl 2,4-dimethylnicotinate synthesis

A Technical Guide to the Starting Materials for Ethyl 2,4-dimethylnicotinate Synthesis

Executive Summary

This compound is a substituted pyridine derivative, a structural motif of significant interest in pharmaceutical and agrochemical research. The efficient construction of such asymmetrically substituted pyridines relies on convergent and regioselective synthetic strategies. This technical guide provides an in-depth analysis of the primary starting materials required for the synthesis of this compound, focusing on the highly effective Bohlmann-Rahtz pyridine synthesis. This pathway is notable for its use of readily accessible precursors—specifically enamines and ynones—to construct the pyridine core with complete regiochemical control. We will dissect the synthesis and role of each key starting material, provide validated experimental protocols, and explain the mechanistic rationale behind this synthetic choice, offering researchers a comprehensive resource for practical application.

Introduction to Substituted Pyridines and this compound

The pyridine ring is a fundamental heterocyclic scaffold prevalent in a vast number of natural products and commercial drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The synthesis of pyridines has been a subject of extensive research, leading to the development of several named reactions, including the Hantzsch, Kröhnke, and Guareschi-Thorpe syntheses.

However, many classical methods are best suited for producing symmetrically substituted pyridines. The target molecule of this guide, this compound (Figure 1), presents the challenge of installing three different substituents (2-methyl, 3-ethoxycarbonyl, and 4-methyl) at specific positions on the ring. For such asymmetrically substituted targets, a more versatile and regioselective method is required. The Bohlmann-Rahtz pyridine synthesis offers an elegant solution by constructing the ring from two distinct, pre-functionalized fragments.[2][3]

The Bohlmann-Rahtz Pyridine Synthesis: A Primary Route

First reported by Ferdinand Bohlmann and Dieter Rahtz in 1957, this synthesis involves the condensation of an enamine with an ethynyl ketone (ynone).[3][4] The reaction proceeds via a Michael addition to form an aminodiene intermediate, which, upon heating, undergoes isomerization and a cyclodehydration cascade to furnish the aromatic pyridine ring.[5][6] A significant advantage of using an ynone is that the final pyridine is formed directly, bypassing the need for a separate oxidation step that is often required in methods like the Hantzsch synthesis.[5]

Mechanistic Rationale:

The power of this method lies in its convergent nature. The enamine component provides the N1 atom and the C2/C3 or C5/C6 portion of the ring, while the ynone provides the remaining carbon atoms. This disconnection allows for the synthesis of a wide variety of substitution patterns with high regioselectivity, making it ideal for the target molecule.

Caption: General mechanism of the Bohlmann-Rahtz pyridine synthesis.

In-Depth Analysis of Key Starting Materials

The Bohlmann-Rahtz synthesis of this compound relies on two primary building blocks, each synthesized from simple, commercially available precursors.

Component 1: The Enamine Synthon (Ethyl 3-aminocrotonate)

This crucial intermediate provides the N1, C2-methyl, and C3-ethoxycarbonyl functionalities of the final pyridine ring. β-Enamino esters are highly valued in organic synthesis for their dual reactivity, able to act as both nucleophiles and electrophiles.[7]

-

Precursor: Ethyl Acetoacetate Ethyl acetoacetate is a versatile β-ketoester widely used as a building block in the synthesis of heterocyclic compounds, including pyridines.[7][8] It serves as the carbon framework for the enamine.

-

Synthesis of Ethyl 3-aminocrotonate The most direct method for synthesizing Ethyl 3-aminocrotonate is the condensation of ethyl acetoacetate with a source of ammonia, such as ammonium acetate or aqueous ammonia.[8][9]

Experimental Protocol: Synthesis of Ethyl 3-aminocrotonate [10][11]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Reagent Addition: Add ammonium acetate (2.5-3.0 eq.) to the solution. The use of an excess of the ammonium salt drives the equilibrium towards the product.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically in the range of 18-24 hours.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield Ethyl 3-aminocrotonate, which can be further purified by distillation or recrystallization if necessary. Yields are typically high, often exceeding 90%.[9]

Caption: A general experimental workflow for enamine synthesis.

Component 2: The Ynone Synthon (But-3-yn-2-one)

But-3-yn-2-one (also known as methyl ethynyl ketone) is the C4-C5-C6 building block.[12] It provides the 4-methyl group and the carbon backbone that will cyclize with the enamine. It is a reactive electrophile in the initial Michael addition step.[13]

-

Synthesis of But-3-yn-2-one While commercially available, but-3-yn-2-one can be prepared in the lab via several methods. A common and reliable route is the oxidation of the corresponding propargyl alcohol, 4-triisopropylsilyl-3-butyn-2-ol, followed by deprotection.[14] A more direct laboratory preparation involves the oxidation of 3-butyn-2-ol.

Experimental Protocol: Synthesis of But-3-yn-2-one (via Oxidation) [14]

-

Setup: To a stirred solution of 3-butyn-2-ol (1.0 eq.) in a suitable solvent like dichloromethane (CH₂Cl₂), add an oxidizing agent. Activated manganese dioxide (MnO₂, ~5-10 eq.) is a common choice for this transformation.

-

Reaction: The reaction is typically stirred at room temperature for several hours until TLC indicates the complete consumption of the starting alcohol.

-

Work-up: The reaction mixture is filtered through a pad of Celite to remove the manganese salts.

-

Purification: The filtrate is concentrated under reduced pressure. Due to the volatility of but-3-yn-2-one (boiling point ~85 °C), care must be taken during this step.[15] The crude product is then purified by careful distillation to yield the pure ynone.

The Convergent Synthesis of this compound

With both key synthons in hand, the final convergent step can be performed. Modern modifications of the Bohlmann-Rahtz synthesis often employ acid catalysis to lower the high temperatures originally required for the cyclodehydration step, enabling a more efficient one-pot procedure.[3][5]

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis [3][5]

-

Setup: In a round-bottom flask, combine Ethyl 3-aminocrotonate (1.0 eq.), but-3-yn-2-one (1.0-1.2 eq.), and a catalyst in a suitable solvent like toluene.

-

Catalysis: Add a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., ytterbium triflate or zinc bromide) catalyst (15-20 mol%).[5]

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction typically proceeds to completion within a few hours.

-

Work-up: After cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.

-

Purification: The organic layer is dried and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

| Parameter | Condition | Rationale |

| Solvent | Toluene, Ethanol | High-boiling, inert solvent for reflux conditions. Ethanol can also serve as a protic solvent.[5] |

| Catalyst | Acetic Acid, Yb(OTf)₃, ZnBr₂ | Promotes both the initial Michael addition and the subsequent cyclodehydration at lower temperatures.[3] |

| Temperature | Reflux (e.g., Toluene ~110°C) | Provides the thermal energy for E/Z isomerization and the final dehydration step.[3] |

| Stoichiometry | Enamine:Ynone ≈ 1:1.1 | A slight excess of the volatile ynone can ensure complete consumption of the enamine. |

| Typical Yield | 60-85% | Good to excellent yields are achievable with catalyst-optimized, one-pot procedures.[16] |

Alternative Synthetic Approaches

While the Bohlmann-Rahtz synthesis is highly effective, it is important to be aware of other classical methods that could potentially be adapted.

-

Modified Hantzsch Synthesis: The classical Hantzsch synthesis produces symmetrical dihydropyridines.[5] An asymmetric variant could be envisioned by reacting ethyl 3-aminocrotonate with an α,β-unsaturated carbonyl compound, followed by oxidation. However, achieving the desired 2,4-dimethyl substitution pattern can be challenging and less direct than the Bohlmann-Rahtz approach.

-

Guareschi-Thorpe Condensation: This method typically yields 2-pyridone derivatives from cyanoacetamides and 1,3-dicarbonyls.[17] Converting the resulting pyridone to the target molecule would require additional, often harsh, chemical steps, making it a less atom-economical pathway.

Conclusion

The synthesis of this compound is most efficiently achieved via the Bohlmann-Rahtz pyridine synthesis. This strategy's strength lies in its convergent design, which relies on two key starting materials: Ethyl 3-aminocrotonate and but-3-yn-2-one . These synthons are, in turn, accessible from inexpensive and readily available laboratory chemicals—ethyl acetoacetate , ammonia , and 3-butyn-2-ol . By understanding the synthesis and function of these core components, and by employing modern catalytic protocols, researchers can construct the target pyridine scaffold in a highly regioselective and efficient manner. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this valuable heterocyclic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. synarchive.com [synarchive.com]

- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 6. Before you continue to YouTube [consent.youtube.com]

- 7. Ethyl 3-aminocrotonate | 626-34-6 | Benchchem [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. khcn.haui.edu.vn [khcn.haui.edu.vn]

- 10. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Butyn-2-one | C4H4O | CID 15018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Butyn-2-one | 1423-60-5 [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 3-Butyn-2-one 95 1423-60-5 [sigmaaldrich.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Ethyl 3-aminocrotonate, 98+% | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2,4-dimethylnicotinate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative, presents a molecule of interest within contemporary medicinal chemistry and materials science. A comprehensive understanding of its molecular architecture is paramount for its application and development. This guide provides a detailed analysis of the spectroscopic characteristics of this compound, offering a foundational dataset for its identification, quality assessment, and further investigation. Due to the limited availability of public domain experimental spectra for this specific compound, this guide leverages high-fidelity predictive methodologies, grounded in established theoretical principles, to present a robust spectroscopic profile. This document will detail the anticipated Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, providing in-depth interpretation and the underlying scientific rationale for the expected spectral features.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and materials science, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent research is built. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to probe the connectivity of atoms, the nature of chemical bonds, and the overall electronic environment of a compound. For a molecule like this compound, with its distinct arrangement of aromatic and aliphatic functionalities, each spectroscopic method offers a unique piece of the structural puzzle.

This guide is structured to provide not just the data, but also the "why" behind the data. As a Senior Application Scientist, it is my experience that a deeper understanding of the causal relationships between molecular structure and spectral output empowers researchers to more effectively troubleshoot experiments, interpret unexpected results, and ultimately accelerate their research endeavors.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 8.35 | Doublet (d) | 1H | H-6 (Pyridine) |

| b | 7.05 | Doublet (d) | 1H | H-5 (Pyridine) |

| c | 4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| d | 2.60 | Singlet (s) | 3H | 2-CH₃ (Pyridine) |

| e | 2.40 | Singlet (s) | 3H | 4-CH₃ (Pyridine) |

| f | 1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Interpretation and Rationale

The predicted ¹H NMR spectrum reveals six distinct proton environments, consistent with the molecular structure of this compound.

-

Aromatic Protons (a, b): The two protons on the pyridine ring are in different chemical environments. The proton at the 6-position (H-6) is deshielded due to its proximity to the electronegative nitrogen atom and the ester group, resulting in a downfield chemical shift around 8.35 ppm. The proton at the 5-position (H-5) is predicted to appear further upfield at approximately 7.05 ppm. The coupling between these two adjacent protons would result in both signals appearing as doublets.

-

Ethyl Ester Protons (c, f): The ethyl group of the ester functionality gives rise to two signals. The methylene protons (-O-CH₂ -CH₃) are adjacent to the electron-withdrawing oxygen atom, causing them to be deshielded and appear as a quartet around 4.35 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-O-CH₂-CH₃ ) are in a more shielded environment and are predicted to resonate as a triplet around 1.38 ppm, split by the adjacent methylene protons.

-

Methyl Substituent Protons (d, e): The two methyl groups attached to the pyridine ring are in non-equivalent positions and are therefore expected to produce two separate singlet signals. The methyl group at the 2-position is influenced by the adjacent nitrogen and the nearby ester group, leading to a predicted chemical shift of around 2.60 ppm. The methyl group at the 4-position is slightly more shielded and is anticipated to appear at approximately 2.40 ppm. The absence of adjacent protons results in both signals being singlets.

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 2,4-dimethylnicotinate

Abstract: This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative of interest in pharmaceutical and chemical research. In the absence of a publicly available reference spectrum, this document leverages fundamental NMR principles and spectral data from analogous structures to present a detailed prediction and interpretation of the ¹H NMR spectrum. We will delve into the theoretical underpinnings of chemical shifts and spin-spin coupling within this specific heterocyclic system, outline a robust experimental protocol for data acquisition, and present the predicted spectral data in a clear, tabular format. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and purity assessment.

Part 1: Theoretical Foundation for ¹H NMR of Substituted Pyridine Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure.[1] For heterocyclic compounds like this compound, ¹H NMR is particularly powerful. The interpretation of the spectrum is governed by several key principles:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum is dictated by the local electronic environment of the proton. In pyridine derivatives, the electronegative nitrogen atom induces a significant deshielding effect on the ring protons, causing them to resonate at a higher chemical shift (further downfield) compared to benzene protons.[2] The α-protons (adjacent to the nitrogen) are the most deshielded (typically δ 8.5-8.8 ppm), followed by the γ-proton (δ 7.5-7.8 ppm) and then the β-protons (δ 7.1-7.5 ppm).[1]

-

Influence of Substituents: The chemical shifts of the pyridine ring protons are further modulated by the electronic effects of substituents.

-

Electron-Donating Groups (EDGs): Alkyl groups, such as the two methyl groups in our target molecule, are EDGs. They increase the electron density on the ring, causing a shielding effect that shifts the signals of nearby protons to a lower ppm value (upfield).[2]

-

Electron-Withdrawing Groups (EWGs): The ethyl ester group is an EWG. It decreases the electron density of the ring, leading to a deshielding effect that shifts proton signals downfield.

-

-

Spin-Spin Coupling (J-coupling): Protons on adjacent carbons (vicinal protons) interact through the bonding electrons, causing their signals to split. The magnitude of this splitting, the coupling constant (J), provides crucial information about connectivity. In pyridine rings, typical coupling constants are ³J_ortho_ ≈ 4-6 Hz and ⁴J_meta_ ≈ 1-3 Hz.[1]

Part 2: Predicted ¹H NMR Spectrum of this compound

Based on the principles outlined above, we can construct a detailed prediction of the ¹H NMR spectrum for this compound.

Molecular Structure and Proton Labeling

To facilitate a clear analysis, the unique proton environments in the molecule are labeled as shown below.

Caption: Molecular Structure of this compound with Proton Labeling.

Detailed Peak-by-Peak Analysis

-

H-6 (Proton F): This is an aromatic proton at the α-position relative to the ring nitrogen. It is expected to be the most downfield of the ring protons due to the strong deshielding effect of the nitrogen.[1][2] It is coupled only to H-5.

-

Predicted Chemical Shift (δ): ~8.3 - 8.6 ppm

-

Predicted Multiplicity: Doublet (d)

-

Integration: 1H

-

Coupling: Ortho-coupling to H-5 with an expected J value of ~5 Hz.

-

-

H-5 (Proton A): This aromatic proton is at the β-position. It is coupled to H-6. Its chemical shift will be upfield relative to H-6.

-

Predicted Chemical Shift (δ): ~7.0 - 7.2 ppm

-

Predicted Multiplicity: Doublet (d)

-

Integration: 1H

-

Coupling: Ortho-coupling to H-6 with an expected J value of ~5 Hz.

-

-

Ethyl Ester Group (-OCH₂CH₃): This group will produce a characteristic quartet and triplet pattern.

-

-OCH₂- (Proton C): These methylene protons are adjacent to an oxygen atom, which deshields them significantly. They are coupled to the three protons of the methyl group (Proton B), resulting in a quartet (n+1 = 3+1 = 4).

-

Predicted Chemical Shift (δ): ~4.3 - 4.5 ppm

-

Predicted Multiplicity: Quartet (q)

-

Integration: 2H

-

Coupling: ³J coupling to the methyl protons with a J value of ~7.1 Hz.[3]

-

-

-CH₃ (Proton B): These methyl protons are coupled to the two protons of the methylene group (Proton C), resulting in a triplet (n+1 = 2+1 = 3).

-

Predicted Chemical Shift (δ): ~1.3 - 1.5 ppm

-

Predicted Multiplicity: Triplet (t)

-

Integration: 3H

-

Coupling: ³J coupling to the methylene protons with a J value of ~7.1 Hz.[3]

-

-

-

Ring Methyl Groups (-CH₃): There are two methyl groups attached directly to the pyridine ring. Since they are not coupled to any other protons, they will appear as singlets. Their chemical shifts will be influenced by their position.

-

C4-CH₃ (Proton D): This methyl group is at the γ-position. It is an electron-donating group and will appear in the typical range for an aromatic methyl group.

-

Predicted Chemical Shift (δ): ~2.4 - 2.6 ppm

-

Predicted Multiplicity: Singlet (s)

-

Integration: 3H

-

-

C2-CH₃ (Proton E): This methyl group is at the α-position, adjacent to the nitrogen. The proximity to the electronegative nitrogen may cause a slight downfield shift compared to the C4-methyl group.[4]

-

Predicted Chemical Shift (δ): ~2.5 - 2.7 ppm

-

Predicted Multiplicity: Singlet (s)

-

Integration: 3H

-

-

Summary of Predicted ¹H NMR Data

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| F | H-6 | 8.3 - 8.6 | Doublet (d) | 1H | ~5.0 |

| A | H-5 | 7.0 - 7.2 | Doublet (d) | 1H | ~5.0 |

| C | -OCH₂ CH₃ | 4.3 - 4.5 | Quartet (q) | 2H | ~7.1 |

| E | C2-CH₃ | 2.5 - 2.7 | Singlet (s) | 3H | N/A |

| D | C4-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | N/A |

| B | -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | 3H | ~7.1 |

Part 3: Experimental Protocol for Spectrum Acquisition

To empirically validate the predicted spectral data, a standardized acquisition protocol is essential. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation and purity analysis.

Materials and Equipment:

-

Sample of this compound (>98% purity)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

NMR Tube (5 mm, high precision)

-

Pipettes and glassware

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Step-by-Step Methodology

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ with TMS to the vial. The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic molecules and its single residual solvent peak, which is easily identified. c. Gently swirl the vial until the sample is completely dissolved. d. Transfer the solution into a 5 mm NMR tube. e. Cap the tube securely.

-

Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal from the CDCl₃ solvent. This step is critical for maintaining a stable magnetic field. c. Shim the magnetic field to achieve optimal homogeneity. This is visualized by achieving a sharp, symmetrical peak shape for the TMS or residual solvent signal. A well-shimmed magnet is paramount for resolving fine splitting patterns.[5]

-

Data Acquisition: a. Set the reference standard. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. b. Configure the acquisition parameters:

- Pulse Angle: 30-45 degrees (to allow for faster relaxation and more scans in a given time).

- Acquisition Time: ~4 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 16 (increase if sample is dilute or for higher signal-to-noise ratio). c. Initiate the acquisition.

-

Data Processing: a. Apply a Fourier Transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum. b. Phase the spectrum manually to ensure all peaks are in the positive absorptive mode with a flat baseline. c. Apply baseline correction to the entire spectrum. d. Integrate all signals. Set the integration of a well-resolved signal from a known number of protons (e.g., one of the methyl singlets to 3) to determine the relative integrals of all other signals.[6] e. Analyze the peak multiplicities and measure the coupling constants.

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Part 4: Scientific Integrity and Trustworthiness

The trustworthiness of this analysis rests on a self-validating system where theoretical prediction and experimental outcome converge.

-

Causality of Experimental Choices: The use of a high-field (e.g., 400 MHz) spectrometer is specified to ensure sufficient signal dispersion, allowing for the clear resolution of the aromatic doublets and the ethyl ester's quartet/triplet structure. The choice of CDCl₃ with TMS provides an inert environment and an internationally accepted internal standard (δ 0.00), anchoring the entire spectrum for reliable comparison.[7]

-

Self-Validation: The protocol is self-validating through internal consistency checks. The integrated signal areas must correspond to integer ratios of protons (1:1:2:3:3:3).[6] Furthermore, the coupling constants must be reciprocal; the J value measured from the H-5 doublet must be identical to that measured from the H-6 doublet. This reciprocal relationship confirms their coupling partnership and validates the structural assignment. Any significant deviation from the predicted chemical shifts or coupling patterns would immediately signal a potential issue with the sample's identity or purity.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, including two doublets in the aromatic region, two singlets for the ring-bound methyl groups, and a characteristic quartet and triplet for the ethyl ester moiety. This detailed spectral signature provides an unambiguous fingerprint for the molecule. By adhering to the rigorous experimental protocol outlined herein, researchers can confidently acquire high-quality data to verify the structure and assess the purity of this compound, ensuring the integrity of their drug discovery and development efforts.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 3. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scs.illinois.edu [scs.illinois.edu]

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of Ethyl 2,4-dimethylnicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural Imperative in Nicotinate Chemistry

Ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its substituents on the pyridine core dictates its chemical reactivity, biological activity, and physical properties. Unambiguous structural elucidation is therefore not merely an academic exercise but a critical prerequisite for its application. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for providing a direct census of the carbon framework of a molecule.[1]

This guide moves beyond a simple recitation of spectral data. It is designed to provide a cohesive, field-proven methodology for the ¹³C NMR analysis of this compound. We will delve into the causal factors governing the chemical shifts, establish a robust protocol for data acquisition, and present a logical framework for spectral assignment.

Foundational Principles: Decoding the ¹³C Spectrum

¹³C NMR spectroscopy operates on the magnetic properties of the ¹³C isotope, which, despite its low natural abundance (~1.1%), possesses a nuclear spin of 1/2, making it NMR-active.[2][3] In a strong magnetic field, these nuclei align either with or against the field, creating two energy states. The absorption of radiofrequency energy promotes nuclei from the lower to the higher energy state, and this resonance is detected.

The precise frequency at which a carbon nucleus resonates—its chemical shift (δ) —is exquisitely sensitive to its local electronic environment.[4] This is the cornerstone of ¹³C NMR's diagnostic power. Two primary factors dictate the chemical shift:

-

Hybridization: The chemical shift range is broadly dependent on the hybridization state of the carbon atom. Generally, sp³ carbons are the most shielded (resonate at lower ppm values), followed by sp carbons, and then sp² carbons, which are the most deshielded (resonate at higher ppm values).[5]

-